1-(2-Cyclohexylprop-2-en-1-yl)piperidine
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Overview
Description
1-(2-Cyclohexylprop-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a cyclohexyl group attached to a prop-2-en-1-yl chain, further connected to a piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexylprop-2-en-1-yl)piperidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclohexylprop-2-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidines.
Scientific Research Applications
1-(2-Cyclohexylprop-2-en-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexylprop-2-en-1-yl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound’s piperidine ring can interact with various biological pathways, potentially modulating neurotransmitter activity or enzyme function . The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive piperidines suggests potential interactions with the central nervous system .
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid with a piperidine nucleus, known for its presence in black pepper.
Icaridin: A piperidine derivative used as an insect repellent.
Uniqueness: 1-(2-Cyclohexylprop-2-en-1-yl)piperidine is unique due to its cyclohexylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler piperidines and enhances its potential for specific applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
85972-82-3 |
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Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
1-(2-cyclohexylprop-2-enyl)piperidine |
InChI |
InChI=1S/C14H25N/c1-13(14-8-4-2-5-9-14)12-15-10-6-3-7-11-15/h14H,1-12H2 |
InChI Key |
DAAFKGJLNLBXOK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
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